molecular formula C6H15Cl2N B051275 4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride CAS No. 31412-48-3

4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride

Cat. No. B051275
CAS RN: 31412-48-3
M. Wt: 172.09 g/mol
InChI Key: WAYIPWADQSUKKK-UHFFFAOYSA-N
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Description

“4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride” is a chemical compound used as a reagent in various scientific research . It is used in the S-alkylation of thioureas to isothioureas, which exhibit inotropic activity . It is also used as a reagent in the synthesis of biphenyloxyalkylamines, which can inhibit ADP-induced platelet aggregation in vitro .


Molecular Structure Analysis

The InChI code for “4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride” is 1S/C6H14ClN.ClH/c1-8(2)6-4-3-5-7;/h3-6H2,1-2H3;1H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

As a reagent, “4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride” is involved in the S-alkylation of thioureas to isothioureas . It is also used in the synthesis of biphenyloxyalkylamines .

properties

IUPAC Name

4-chloro-N,N-dimethylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14ClN.ClH/c1-6(4-5-7)8(2)3;/h6H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYIPWADQSUKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCl)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride

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